molecular formula C11H13BrO B138646 2-Bromo-1-phenyl-pentan-1-one CAS No. 49851-31-2

2-Bromo-1-phenyl-pentan-1-one

Cat. No. B138646
CAS RN: 49851-31-2
M. Wt: 241.12 g/mol
InChI Key: XOQFMNXQYSTQPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several papers. For instance, the preparation of ozimes from 1,4-bis(bromomagnesio) butane and 5-isoxazolones in a single step with high yield is described, indicating a general method applicable to hindered 5-isoxazolones for synthesizing spiroisoxazolines . Additionally, the synthesis of 1-bromobicyclo[1.1.1]pentane and its solvolysis to form 3-methylenecyclobutanol is discussed, suggesting a propensity for brominated compounds to undergo solvolysis reactions .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, as evidenced by the study of tricyclo[2.1.0.0^1,3]pentane, which is formed as an intermediate in the reaction of 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane with methyllithium . The structure of this compound was elucidated using 13 C NMR spectroscopy, indicating the importance of spectroscopic methods in analyzing the structure of brominated organics.

Chemical Reactions Analysis

Chemical reactions involving brominated compounds are diverse. The phenyl substitution reactions of 3-bromo-2,4-pentanedionate metal complexes catalyzed by palladium (Suzuki coupling reaction) demonstrate the utility of brominated compounds in cross-coupling reactions to yield various substituted products . Furthermore, the synthesis of azoderivatives from pentane-2,4-dione and aryldiazonium salts shows the reactivity of brominated compounds in forming new chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be influenced by their molecular structure. For example, the physicochemical and solvatochromic properties of azoderivatives of pentane-2,4-dione were studied, revealing the impact of the para-substituent on the molecule's properties, such as thermal stability and absorption characteristics . This suggests that the physical and chemical properties of "2-Bromo-1-phenyl-pentan-1-one" would also be influenced by its substituents and molecular structure.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Lithiation Reactions : 2-Bromo-1-phenyl-pentan-1-one is involved in lithiation reactions. For instance, lithiation of 2-bromo-1,1-diphenylethene with n-butyllithium or tert-butyllithium/tetramethylethylenediamine (TMEDA) in pentane at -100 °C effects a halogen-lithium exchange (Korneev & Kaufmann, 2002).

  • Role in Synthesis of Pyrazoles : The compound is used in the synthesis of substituted pyrazoles. For example, treatment of 1-phenyl-2-bromo-2-arylhydrazonoethanone with sodium etiolates of various compounds in ethanol produces substituted pyrazoles (Shawali & Abdelhamid, 1976).

  • Synthesis of Aminomethyloxy Derivatives : It's used in the preparation of 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane. The starting material is synthesized via the reaction of 1–propanethiol with 1–bromopentan–2–ol (Dzhafarov et al., 2010).

Spectroscopy and Material Science

  • Vibrational Analysis : The compound is studied in vibrational spectroscopy. For example, infrared and Raman spectra were obtained for branched-chain bromides including 3-bromomethylpentane, showing rotational isomerism (Crowder & Jalilian, 1978).

  • Complex Formation in Chemistry : It's involved in the formation of complexes, as seen in the synthesis and properties of complexes involving benzimidazole and phenolic residues (Crane & Fenton, 1991).

Molecular Studies and Reactions

  • Study of Reaction Mechanisms : The compound plays a role in studying the mechanisms of various chemical reactions. For example, a theoretical study on the thermal rearrangements of related compounds provides insights into reaction mechanisms and kinetics (Bozkaya & Özkan, 2012).

  • Isomer Separation : It's used in isomer separation research, such as in the separation of haloalkane isomers using solid supramolecular adsorption material (Wu et al., 2022).

properties

IUPAC Name

2-bromo-1-phenylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQFMNXQYSTQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443789
Record name 2-bromo-1-phenyl-pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-phenyl-pentan-1-one

CAS RN

49851-31-2
Record name 2-bromo-1-phenyl-pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
MG Bitcoin, W Union - Signal - file.echemi.com
Wickr: HannaRChemical Whatsapp/Telegram/Signal: +86 1313 567 7601 Hanna@whlwax.com Wuhan Lwax Pharma Tech Co.,LTD Contact me for Page 1 Wickr: HannaRChemical …
Number of citations: 2 file.echemi.com
C Cocco, JL Andriolo, L Erpen… - Pesquisa …, 2010 - Embrapa Informação Tecnológica
Number of citations: 0
C Cocco, JL Andriolo, L Erpen… - Pesquisa …, 2010 - Embrapa Informação Tecnológica
Number of citations: 0
E Refugio-García, D Hernández-Silva… - Materials …, 2012 - Materials Research
Number of citations: 0
C Cocco, JL Andriolo, L Erpen… - Pesquisa …, 2010 - Embrapa Informação Tecnológica
Number of citations: 0
C Cocco, JL Andriolo, L Erpen… - Pesquisa …, 2010 - Embrapa Informação Tecnológica
Number of citations: 0
PLKD Cás, CQ Vilanova… - Journal of …, 2012 - Departamento de Ciência e …
Number of citations: 0
CGB de Oliveira, S Cohen, V Alves, C Gregório…
Number of citations: 0
PLKD Cás, CQ Vilanova… - Journal of …, 2012 - Departamento de Ciência e …
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R ORTEGA-TORO, A JIMÉNEZ… - … en el Sector …, 2014 - Universidad del Cauca, Vicerrectoria …
Number of citations: 0

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